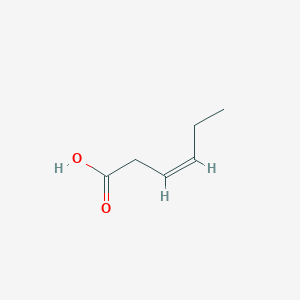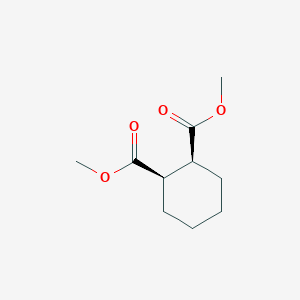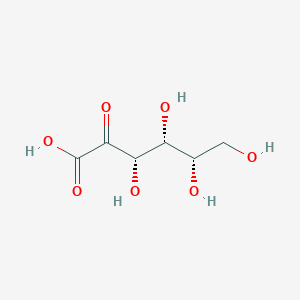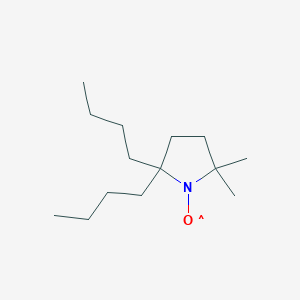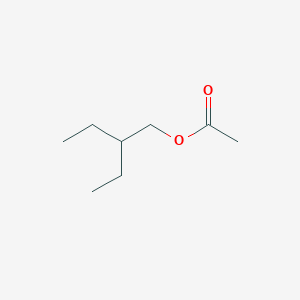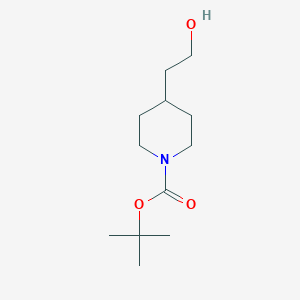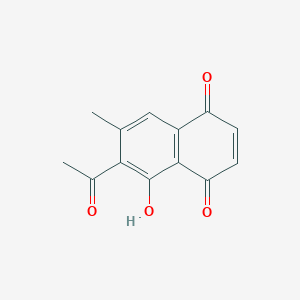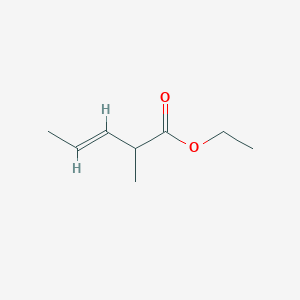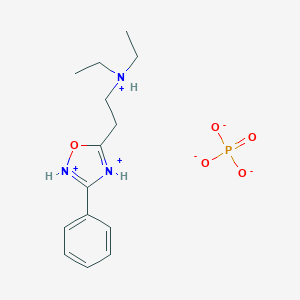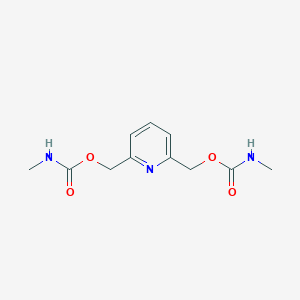
Piricarbato
Descripción general
Descripción
Piricarbato, también conocido como piridinol carbamato, es un compuesto químico sintético con la fórmula molecular C11H15N3O4 y un peso molecular de 253.26 g/mol . Se ha utilizado en el tratamiento de la aterosclerosis, las hiperlipidemias y los trastornos tromboembólicos . El this compound es conocido por sus propiedades antioxidantes y antiinflamatorias, lo que lo hace útil en dermatología para afecciones como el eczema, la dermatitis y el envejecimiento de la piel .
Aplicaciones Científicas De Investigación
El piricarbato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica para la preparación de diversos derivados.
Biología: Las propiedades antioxidantes del this compound lo hacen útil en estudios relacionados con el estrés oxidativo y el daño celular.
Medicina: Se emplea en el tratamiento de enfermedades cardiovasculares, incluida la aterosclerosis y las hiperlipidemias.
Industria: El this compound se utiliza como agente antiestático y dispersante en diversas aplicaciones industriales.
Mecanismo De Acción
El piricarbato opera a través de un doble mecanismo de acción:
Análisis Bioquímico
Biochemical Properties
Pyricarbate interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to have anticholinesterase activity . This means that Pyricarbate can inhibit the action of cholinesterases, enzymes that are essential for the breakdown of acetylcholine, a key neurotransmitter .
Cellular Effects
Pyricarbate influences cell function by affecting cell signaling pathways and gene expression . Its anticholinesterase activity can lead to an increase in acetylcholine levels, which can affect various cellular processes, including cellular metabolism .
Molecular Mechanism
At the molecular level, Pyricarbate exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits cholinesterases by binding to the active site of these enzymes, preventing them from breaking down acetylcholine .
Temporal Effects in Laboratory Settings
The effects of Pyricarbate can change over time in laboratory settings . For example, its anticholinesterase activity can lead to a progressive increase in acetylcholine levels
Dosage Effects in Animal Models
The effects of Pyricarbate can vary with different dosages in animal models . High doses of Pyricarbate could potentially lead to toxic or adverse effects due to excessive inhibition of cholinesterases
Metabolic Pathways
Pyricarbate is involved in metabolic pathways related to the metabolism of acetylcholine . It interacts with cholinesterases, which are key enzymes in these pathways . Pyricarbate’s anticholinesterase activity can affect metabolic flux and metabolite levels .
Transport and Distribution
Pyricarbate is transported and distributed within cells and tissues
Métodos De Preparación
La síntesis del piricarbato implica la reacción del 2,6-piridinod metanol con isocianato de metilo. La reacción normalmente ocurre en condiciones suaves, con la presencia de una base para facilitar la formación del éster carbamato . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, asegurando la pureza y el rendimiento del producto final.
Análisis De Reacciones Químicas
El piricarbato experimenta varias reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Se puede reducir para formar diferentes derivados, dependiendo de los agentes reductores utilizados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
El piricarbato se puede comparar con otros compuestos similares, como:
Derivados de carbamato: Estos compuestos comparten estructuras químicas y propiedades similares, incluidos los efectos antioxidantes y antiinflamatorios.
Triazoles: Conocidos por sus actividades biológicas, incluida la acción fungicida y la inhibición de la colinesterasa.
El this compound destaca por su doble mecanismo de acción, lo que lo hace único entre otros agentes dermatológicos.
Propiedades
IUPAC Name |
[6-(methylcarbamoyloxymethyl)pyridin-2-yl]methyl N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-12-10(15)17-6-8-4-3-5-9(14-8)7-18-11(16)13-2/h3-5H,6-7H2,1-2H3,(H,12,15)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKQSSHBERGOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1=NC(=CC=C1)COC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045708 | |
| Record name | Pyricarbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-26-4 | |
| Record name | Pyridinol carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyricarbate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyricarbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyricarbate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRICARBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R511UV73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)

